2-(4-Chlorophenoxy)-2-methyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one
CAS No.: 1421523-96-7
Cat. No.: VC7715108
Molecular Formula: C20H29ClN2O3S
Molecular Weight: 412.97
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1421523-96-7 |
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Molecular Formula | C20H29ClN2O3S |
Molecular Weight | 412.97 |
IUPAC Name | 2-(4-chlorophenoxy)-2-methyl-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]propan-1-one |
Standard InChI | InChI=1S/C20H29ClN2O3S/c1-20(2,26-18-6-4-16(21)5-7-18)19(24)23-8-3-13-27-15-17(23)14-22-9-11-25-12-10-22/h4-7,17H,3,8-15H2,1-2H3 |
Standard InChI Key | PJJCIYGSQMYUAG-UHFFFAOYSA-N |
SMILES | CC(C)(C(=O)N1CCCSCC1CN2CCOCC2)OC3=CC=C(C=C3)Cl |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
The compound features a central 1,4-thiazepane ring—a seven-membered heterocycle containing one sulfur and one nitrogen atom—substituted at the 3-position with a morpholinomethyl group (-CH₂-morpholine). The propan-1-one backbone is further functionalized with a 2-methyl-2-(4-chlorophenoxy) group. This combination creates a sterically congested structure with potential for diverse intermolecular interactions .
Systematic Nomenclature
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Parent chain: Propan-1-one
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Substituents:
Synthetic Routes and Reaction Dynamics
Morpholinomethyl Functionalization
Introducing the morpholinomethyl group at the 3-position likely proceeds via:
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Mannich Reaction: Condensation of 1,4-thiazepan-5-one with formaldehyde and morpholine under acidic conditions.
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Reductive Amination: Alternatively, reaction with morpholine and a reducing agent like sodium cyanoborohydride .
Propan-1-One Backbone Assembly
The ketone functionality is introduced through Friedel-Crafts acylation or nucleophilic acyl substitution. For instance:
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Step 1: 4-Chlorophenol is alkylated with 2-bromo-2-methylpropanoyl chloride.
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Step 2: The resulting acyl chloride reacts with the 1,4-thiazepane derivative under Schotten-Baumann conditions .
Physicochemical Properties
Predicted Parameters
Using analogs from the search results (e.g., 1,4-thiazepan-5-one) , key properties were extrapolated:
Stability and Reactivity
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Thermal Stability: The morpholine and thiazepane rings enhance thermal resilience compared to aliphatic amines .
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Hydrolytic Sensitivity: The ketone group may undergo nucleophilic attack under strongly acidic or basic conditions .
Industrial and Research Applications
Pharmaceutical Development
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Lead Compound: Serves as a scaffold for optimizing pharmacokinetic properties in antipsychotic drug candidates .
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Prodrug Potential: The ketone group could be reduced in vivo to a hydroxyl group for sustained release .
Material Science
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